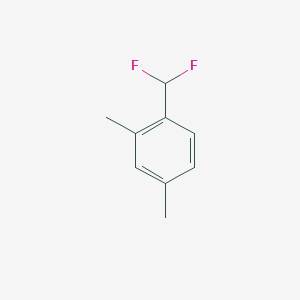

2,4-Dimethyl-1-difluoromethylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H10F2 |

|---|---|

Molecular Weight |

156.17 g/mol |

IUPAC Name |

1-(difluoromethyl)-2,4-dimethylbenzene |

InChI |

InChI=1S/C9H10F2/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5,9H,1-2H3 |

InChI Key |

MFLZCGVRYVECFB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(F)F)C |

Origin of Product |

United States |

The Significance of Aryl Difluoromethyl Moieties in Contemporary Chemical Research

The difluoromethyl group is a fascinating and highly valued substituent in contemporary chemical research, primarily due to its unique electronic properties and its role as a bioisostere. A bioisostere is a chemical substituent that can replace another group within a biologically active molecule without drastically altering its chemical structure but potentially enhancing its desired biological or physical properties.

The -CF2H group is often considered a lipophilic hydrogen bond donor. sigmaaldrich.com It can serve as a bioisosteric replacement for common functional groups such as the hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups. nist.govnih.gov This substitution can lead to improved metabolic stability, enhanced cell membrane permeability, and better binding affinity to biological targets. nih.govpsu.edu The strong carbon-fluorine bonds increase resistance to metabolic degradation, which can prolong the therapeutic effect of a drug. psu.edu

Unlike the more common trifluoromethyl (-CF3) group, the difluoromethyl group possesses a weakly acidic proton, which allows it to participate in hydrogen bonding interactions. nist.gov This capability can be crucial for the binding selectivity of drug candidates with their target enzymes or receptors. nist.gov Furthermore, the -CF2H group offers a more moderate increase in lipophilicity compared to the -CF3 group, providing a tool for the fine-tuning of a molecule's physicochemical properties. psu.edu

An Overview of Academic Research Directions for Aryl Difluoromethyl Systems

The growing appreciation for the properties of the difluoromethyl group has spurred extensive research into the development of novel and efficient synthetic methods for introducing this moiety into aromatic systems. sigmaaldrich.com These research directions can be broadly categorized into several key areas:

Development of Novel Difluoromethylation Reagents: A significant portion of research is dedicated to creating new reagents that can deliver the -CF2H group to an aryl substrate under mild and efficient conditions. These efforts aim to overcome the challenges associated with handling gaseous or highly reactive fluorinating agents.

Transition Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions are among the most valuable methods for forming aryl-CF2H bonds. Researchers are continuously exploring new catalysts, ligands, and reaction conditions to improve the scope, efficiency, and functional group tolerance of these transformations.

Direct C-H Functionalization: A highly sought-after goal in modern organic synthesis is the direct conversion of a carbon-hydrogen bond to a carbon-functional group bond. The direct C-H difluoromethylation of arenes represents a highly atom-economical approach to synthesizing difluoromethylated compounds, and it is an active area of investigation.

Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful tool in organic synthesis. Photoredox catalysis has been successfully applied to the difluoromethylation of arenes, often proceeding under very mild conditions. nist.gov

Applications in Medicinal and Agrochemical Chemistry: A major driving force for the research into difluoromethylated arenes is their potential application in the development of new pharmaceuticals and agrochemicals. nist.govnih.gov Studies in these areas often involve the synthesis of libraries of difluoromethylated compounds to explore structure-activity relationships.

Positioning of 2,4 Dimethyl 1 Difluoromethylbenzene Within Modern Fluorine Chemistry Studies

While extensive academic literature exists on the broader class of difluoromethylated arenes, specific research focusing on 2,4-Dimethyl-1-difluoromethylbenzene is limited. Its primary role in modern fluorine chemistry appears to be that of a chemical intermediate or a building block for the synthesis of more complex molecules. The strategic placement of the difluoromethyl group on a dimethylated benzene (B151609) ring provides a scaffold with specific steric and electronic properties that can be exploited in further synthetic transformations.

The presence of the two methyl groups on the aromatic ring influences the reactivity and regioselectivity of subsequent reactions, making this compound a potentially useful starting material for creating specific isomers of more complex target molecules. Although detailed research findings on its direct applications are not widely published, its value can be inferred from the general importance of difluoromethylated building blocks in drug discovery and materials science.

Below is a table of predicted and available physicochemical properties for this compound and a closely related compound.

| Property | This compound | (Difluoromethyl)benzene sigmaaldrich.com |

|---|---|---|

| Molecular Formula | C9H10F2 | C7H6F2 |

| Molecular Weight | 156.17 g/mol (Predicted) | 128.12 g/mol |

| CAS Number | 313593-39-0 | 455-31-2 |

| Density | Data not available | 1.138 g/mL at 25 °C |

| Boiling Point | Data not available | Data not available |

| Refractive Index | Data not available | n20/D 1.458 |

Synthetic Routes to this compound and its Analogs

The introduction of the difluoromethyl (CHF2) group into aromatic systems is a critical strategy in the development of pharmaceuticals and agrochemicals. This substituent can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions. This article focuses on the synthetic methodologies for preparing this compound and related difluoromethylated aromatic compounds, providing a detailed overview of established and modern techniques.

Mechanistic Investigations and Reaction Pathway Elucidation

Experimental Approaches to Reaction Mechanism Determination

Experimental studies provide direct evidence of how a reaction proceeds, revealing the transient species and energy barriers that govern the transformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for observing chemical reactions in real time. nih.gov By acquiring spectra at various intervals during the reaction, chemists can track the disappearance of starting materials, such as 2,4-dimethylbenzene, and the appearance of the 2,4-Dimethyl-1-difluoromethylbenzene product. This method provides quantitative kinetic data non-invasively. d-nb.info

Advanced techniques, such as time-resolved kinetic NMR which may combine rapid mixing with continuous flow and imaging methods, can generate 2D spectrotemporal correlations. nih.gov These experiments offer a high-resolution spectral dimension correlated with a time axis, allowing for detailed monitoring of reactants, intermediates, and products as the reaction progresses from an off-equilibrium state. nih.gov For instance, in reactions involving the transfer of a difluoromethyl group, multinuclear NMR spectroscopy is crucial for characterizing the structure of transient organometallic or other reactive intermediates that may form. mit.edu Zero-field NMR is an emerging technique that is particularly advantageous for monitoring reactions within metal containers or in heterogeneous systems, as it avoids the spectral broadening issues common in high-field NMR. d-nb.info

The formation of the difluoromethyl group on an aromatic ring can proceed through several types of reactive intermediates, depending on the specific reagents and conditions used. One common intermediate is difluorocarbene (:CF₂). beilstein-journals.org This species can be generated in situ and subsequently attacked by a nucleophile, such as the electron-rich aromatic ring of xylene, to form the C-CF₂H bond. beilstein-journals.org

Alternatively, reactions can be designed to proceed through an aryl difluoromethyl anion (Ar-CF₂⁻). acs.org This approach involves the deprotonation of an existing Ar-CF₂H compound using a strong base, often in the presence of a Lewis acid to stabilize the resulting anion and prevent α-fluoride elimination. acs.org These stabilized anionic synthons are highly reactive towards a variety of electrophiles. acs.org In photocatalytic difluoromethylation reactions, a difluoromethyl radical (•CF₂H) is often the key intermediate. mdpi.comresearchgate.net These radicals are typically generated from a suitable precursor by a photocatalyst under visible light irradiation and then add to the aromatic substrate. mdpi.com The identification of these transient species is often achieved by trapping experiments or spectroscopic observation. mit.edu

The Kinetic Isotope Effect (KIE) is a fundamental tool for probing reaction mechanisms, particularly for identifying the rate-determining step. wikipedia.org It involves measuring the change in reaction rate when an atom in a reactant is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium). wikipedia.org A significant difference in rate (a primary KIE) indicates that the bond to the isotopically substituted atom is being broken or formed in the slowest, rate-determining step of the reaction. wikipedia.orgprinceton.edu

In the context of difluoromethylation, a KIE study could be designed to distinguish between possible mechanisms. For example, if a C-H bond on the aromatic ring were broken during the rate-determining step of an electrophilic aromatic substitution, replacing that hydrogen with deuterium (B1214612) would result in a slower reaction. Conversely, if the C-H bond is not broken in the rate-limiting step, only a small or negligible secondary KIE would be observed. princeton.eduepfl.ch Mechanistic studies on related ketone difluoromethylations have used deuterated starting materials to probe whether proton transfer steps are intermolecular or intramolecular, demonstrating the utility of KIE in elucidating reaction pathways. beilstein-journals.org

Table 1: Interpreting Kinetic Isotope Effect (KIE) Data in Aromatic Difluoromethylation This table presents hypothetical data to illustrate the principles of KIE analysis.

| Experiment | Measured KIE (kH/kD) | Interpretation |

|---|---|---|

| Reaction of 2,4-dimethylbenzene vs. deuterated 2,4-dimethylbenzene | ~1.0-1.2 | C-H bond cleavage is not part of the rate-determining step. This would be consistent with a mechanism where the initial attack of the difluoromethylating agent is rate-limiting. epfl.ch |

| Reaction using a deuterated difluoromethylating agent (e.g., generating :CF₂ vs. :CFD) | > 2.0 | A bond to the hydrogen/deuterium on the difluoromethyl group is being broken or formed in the rate-determining step. This could point to a proton transfer step being rate-limiting. princeton.edu |

| Reaction of 2,4-dimethylbenzene vs. deuterated 2,4-dimethylbenzene | > 2.0 | C-H bond cleavage is part of the rate-determining step. This would suggest a mechanism involving direct C-H activation as the slowest step. snnu.edu.cn |

Computational Studies for Mechanistic Insights

Computational chemistry provides a powerful lens for viewing reaction mechanisms at a molecular level, offering insights that are often inaccessible through experimentation alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules and, by extension, their reactivity. Researchers use DFT to calculate the potential energy surface of a proposed reaction, mapping the energy changes as reactants convert to products. nih.gov This involves computing the energies of all relevant species, including reactants, intermediates, transition states, and products.

By identifying the lowest energy path, DFT can help confirm the most plausible reaction mechanism. For instance, in the deprotonation of a difluoromethylarene, DFT calculations can model the stability of the resulting Ar-CF₂⁻ anion and the energy barrier to its formation, providing insight into the feasibility of the reaction. acs.org These calculations are essential for visualizing the three-dimensional structure of transition states, which represent the highest energy point along the reaction coordinate and are critical for understanding reaction rates and selectivity.

Beyond the covalent bonds that are formed and broken, weak non-covalent interactions play a crucial role in molecular recognition and reactivity. nih.gov The difluoromethyl group is of particular interest because its C-H bond is polarized by the adjacent fluorine atoms, allowing it to act as a "lipophilic hydrogen bond donor". acs.org This F₂C-H bond can form weak hydrogen bonds with electron-rich atoms (like oxygen or nitrogen) or even with aromatic π-systems, an interaction denoted as F₂C-H···X. acs.org

The strength of this hydrogen bond donor capacity can be quantified experimentally and computationally. For example, Abraham's solute ¹H NMR analysis has been used to determine the hydrogen bond acidity parameter (A) for a series of difluoromethylated aromatic compounds. acs.org These studies found that the difluoromethyl group acts as a hydrogen bond donor on a scale similar to thiophenol or aniline. acs.org Understanding these subtle interactions is vital for predicting the conformation and binding properties of molecules containing the difluoromethyl moiety.

Table 2: Hydrogen Bond Donor Properties of the Difluoromethyl Group Data derived from studies on various difluoromethyl anisoles and thioanisoles.

| Parameter | Description | Observed Value Range | Reference |

|---|---|---|---|

| Abraham's Acidity Parameter (A) | A quantitative measure of a compound's ability to act as a hydrogen bond donor. | 0.085 – 0.126 | acs.org |

| Interaction Type | The nature of the weak bond formed by the difluoromethyl group's hydrogen. | F₂C-H···X (where X is an H-bond acceptor) | acs.org |

Energetic Profiles and Activation Free Energies of Key Steps

The process generally involves the generation of a reactive difluoromethyl species, which can be a radical (•CF₂H), a carbene (:CF₂), or a related electrophilic or nucleophilic equivalent. The subsequent reaction with the aromatic ring proceeds through one or more transition states, culminating in the formation of the C-CF₂H bond.

Table 1: Hypothetical Energetic Profile for Key Steps in the Radical Difluoromethylation of 2,4-Dimethylbenzene

| Reaction Step | Description | Hypothetical ΔG‡ (kcal/mol) |

| 1. Initiation | Formation of •CF₂H radical from a precursor | Varies with precursor |

| 2. Addition | Addition of •CF₂H to the aromatic ring | 10 - 15 |

| 3. Re-aromatization | Loss of a hydrogen atom to restore aromaticity | < 5 |

Note: The values presented in this table are hypothetical and based on general principles of radical aromatic substitution. They are intended for illustrative purposes to depict a plausible energetic landscape. The actual values would require specific experimental or high-level computational determination.

DFT calculations on related systems, such as the OH-initiated oxidation of p-xylene (B151628), show that the initial addition of a radical to the aromatic ring is a crucial, barrier-determining step. For instance, in the atmospheric oxidation of p-xylene, the OH addition is predicted to have distinct activation barriers for different positions on the ring. nih.gov Similarly, the addition of the •CF₂H radical to 2,4-dimethylbenzene would involve surmounting a significant activation barrier to disrupt the aromatic system. The subsequent re-aromatization step, involving the abstraction of a hydrogen atom, is typically a low-barrier, highly exothermic process.

Understanding Reactivity Trends and Substituent Effects through Computational Analysis

Computational analysis is a powerful tool for understanding the reactivity trends and the directing effects of substituents in aromatic substitution reactions. The methyl groups in 2,4-dimethylbenzene are activating and ortho-, para-directing for electrophilic substitutions. However, the nature of the difluoromethylating agent (electrophilic, nucleophilic, or radical) will dictate the precise reactivity and regioselectivity.

Studies on the substituent effects in various aromatic systems show that both the electronic nature (electron-donating or electron-withdrawing) and the position of the substituents significantly influence the reaction rates and outcomes. nih.govnih.gov For 2,4-dimethylbenzene, the two methyl groups enhance the electron density of the ring, making it more susceptible to attack by electrophilic species.

Table 2: Calculated HOMO-LUMO Energies and Reactivity Descriptors for Xylene Isomers

| Isomer | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| o-Xylene | -8.56 | 0.34 | 8.90 |

| m-Xylene | -8.58 | 0.33 | 8.91 |

| p-Xylene | -8.43 | 0.36 | 8.79 |

Data adapted from DFT studies on xylene isomers. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key indicators of reactivity. A higher HOMO energy suggests a greater propensity to donate electrons to an electrophile, while a lower LUMO energy indicates a greater ability to accept electrons from a nucleophile. The energy gap between the HOMO and LUMO can be related to the chemical reactivity of a molecule. researchgate.net In the case of the xylene isomers, p-xylene exhibits the highest HOMO energy, suggesting it may be the most reactive towards certain electrophiles. researchgate.net

For a radical difluoromethylation, the reaction is more complex than a simple electrophilic substitution. The •CF₂H radical can exhibit either nucleophilic or electrophilic character depending on the reaction partner. The orientation of the attack on the 2,4-dimethylbenzene ring will be influenced by the stability of the resulting radical intermediate. The positions ortho and para to the methyl groups are generally favored due to the stabilizing effect of the alkyl groups on the radical intermediate through hyperconjugation.

Computational studies on halogenated p-xylene have shown that the introduction of substituents alters the electronic properties and stability of the molecule. nih.gov Similarly, the introduction of a difluoromethyl group would significantly impact the electronic structure and subsequent reactivity of the xylene ring. A comprehensive computational analysis would be required to precisely quantify the activation barriers for the addition of a difluoromethylating agent to the different available positions on the 2,4-dimethylbenzene ring and to predict the most favorable reaction pathway.

Advanced Spectroscopic and Structural Characterization in Academic Research

X-ray Crystallography for Molecular Structure Elucidation of Complexes and Derivatives

The process involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms within the crystal lattice. For derivatives of 2,4-Dimethyl-1-difluoromethylbenzene, this technique can precisely map the spatial orientation of the difluoromethyl group relative to the dimethyl-substituted aromatic ring.

In the broader context of fluorinated aromatic compounds, X-ray crystallography has been instrumental. For instance, the crystal structure of Brd4(1) in a complex with the inhibitor (+)-JQ1 revealed that aromatic side chains are located within 3–5 Å of the inhibitor acs.org. This highlights the technique's power in understanding how fluorinated moieties interact with biological macromolecules. The structural insights gained from X-ray crystallography are crucial for validating computational models and interpreting data from other spectroscopic methods.

Challenges in X-ray crystallography often involve obtaining high-quality single crystals suitable for diffraction. Techniques to overcome this include slow evaporation, vapor diffusion, and co-crystallization with other molecules caltech.edu. For non-crystalline compounds, derivatization to form crystalline salts or co-crystals can be an effective strategy caltech.edu.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For fluorinated compounds like this compound, the presence of the fluorine-19 (¹⁹F) isotope offers significant analytical advantages.

¹⁹F NMR is particularly powerful due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, making it a highly sensitive probe wikipedia.org. The chemical shift range in ¹⁹F NMR is significantly larger than in proton (¹H) NMR, spanning approximately 800 ppm wikipedia.org. This wide dispersion minimizes signal overlap and provides high sensitivity to the local electronic environment of the fluorine atoms wikipedia.orgbiophysics.org.

In this compound, the two fluorine atoms of the difluoromethyl group (CHF₂) are chemically equivalent, and their ¹⁹F NMR spectrum would be expected to show a single signal. However, this signal will be split into a doublet due to coupling with the adjacent proton (¹H). The magnitude of this one-bond H-F coupling constant (¹JHF) is typically large.

The technique of ¹⁹F{¹H} NMR, or proton-decoupled ¹⁹F NMR, simplifies the spectrum by removing all H-F couplings. In this experiment, the doublet observed in the standard ¹⁹F NMR spectrum of this compound would collapse into a singlet. This can be useful for confirming assignments and for measuring the precise chemical shift of the fluorine nuclei without the complication of proton coupling. The chemical shifts in ¹⁹F NMR are sensitive to substituent effects on the aromatic ring, and data for related fluorinated aromatic compounds can provide a basis for comparison nih.govazom.com.

Table 1: Representative ¹⁹F NMR Data for Related Difluoromethyl Compounds This table presents data for compounds structurally related to this compound to illustrate typical chemical shifts and coupling constants.

| Compound | Solvent | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Multiplicity |

| (Difluoromethyl)(1-phenylethyl)sulfane | CDCl₃ | -92.78 | 56.3 (d, ²JHF) | Doublet |

| (2-chlorobenzyl)(difluoromethyl)sulfane | CDCl₃ | -93.90 | 56.3 (d, ²JHF) | Doublet |

| 1-(difluoromethyl)-2-phenyl-1H-imidazole | CDCl₃ | -90.56 | 59.8 (d, ²JHF) | Doublet |

Source: Adapted from supporting information of various chemical studies. rsc.org

While one-dimensional NMR provides essential information, multi-dimensional NMR experiments offer a more comprehensive picture of molecular structure and connectivity by correlating different nuclei through bonds or through space.

COSY (Correlation Spectroscopy): A 2D NMR experiment that reveals scalar (through-bond) couplings between nuclei of the same type. A ¹H-¹H COSY of this compound would show correlations between the aromatic protons and between the methyl protons and the aromatic ring protons, helping to assign the proton signals. A ¹⁹F-¹⁹F COSY is less relevant for this specific molecule as there is only one fluorine environment, but is invaluable for compounds with multiple, distinct fluorine atoms nih.gov.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These 2D experiments correlate the chemical shifts of two different types of nuclei that are directly bonded, typically ¹H and ¹³C. An HSQC spectrum of this compound would show a correlation peak between the proton of the CHF₂ group and its attached carbon, as well as correlations for the CH₃ groups and the aromatic C-H bonds. This is a powerful tool for assigning carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-4 bonds) between different nuclei, such as ¹H and ¹³C. For this compound, HMBC can show correlations from the methyl protons to the aromatic carbons, and from the CHF₂ proton to the aromatic carbon it is attached to (C1) and the adjacent carbons (C2 and C6). This is crucial for establishing the connectivity of the entire molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment detects through-space interactions between nuclei that are close to each other, regardless of whether they are bonded. A ¹H-¹H NOESY can confirm the spatial proximity of the methyl groups to the adjacent aromatic protons. A ¹⁹F-¹H HOESY (Heteronuclear Overhauser Effect Spectroscopy) could be particularly informative, showing correlations between the fluorine atoms of the CHF₂ group and the protons of the adjacent methyl group at C2 and the aromatic proton at C6, providing definitive evidence for their spatial arrangement. NOESY experiments are also instrumental in determining the conformation of molecules in solution sci-hub.st.

The application of these advanced, often fluorine-centric, 2D NMR experiments allows for the unambiguous assignment of all proton, carbon, and fluorine signals, and provides a detailed picture of the molecule's structure and conformation in solution rsc.orgnih.gov.

Mass Spectrometry for Product Identification and Mechanistic Evidence

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern youtube.com.

For this compound (C₉H₁₀F₂), the molecular ion peak [M]⁺• would be expected at an m/z corresponding to its molecular weight (156.17 g/mol ). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can confirm the elemental composition of the molecule rsc.org.

The fragmentation pattern in the mass spectrum provides structural clues. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into smaller, charged fragments. The pattern of these fragments is often unique to a specific molecule. For this compound, common fragmentation pathways could include:

Loss of a fluorine atom: [M - F]⁺

Loss of the difluoromethyl radical: [M - CHF₂]⁺, which would result in a 2,4-dimethylphenyl cation.

Loss of a methyl radical: [M - CH₃]⁺, leading to a difluoromethyl-methylbenzyl cation.

Rearrangements: Aromatic compounds can undergo rearrangements, such as the formation of a tropylium (B1234903) ion, which is a seven-membered aromatic ring, often seen for benzene (B151609) derivatives youtube.com.

Different ionization techniques can be employed to gain complementary information. Softer ionization methods like Chemical Ionization (CI) or Electrospray Ionization (ESI) often produce less fragmentation and a more prominent molecular ion peak, which is useful for confirming the molecular weight rsc.org. In contrast, techniques like Fast Atom Bombardment (FAB) can sometimes lead to the observation of [M-H]⁺ ions nih.gov.

In research, mass spectrometry is invaluable for identifying products in a reaction mixture, confirming the success of a synthesis, and providing evidence for proposed reaction mechanisms by identifying intermediates or byproducts. Isotope labeling studies, where an atom is replaced by its heavier isotope (e.g., deuterium (B1214612) for hydrogen), can be combined with mass spectrometry to track the fate of specific atoms during a reaction, further elucidating the reaction pathway nih.govnih.gov.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Ion | Formula | Predicted m/z | Possible Origin |

| Molecular Ion [M]⁺• | [C₉H₁₀F₂]⁺• | 156 | Ionization of the parent molecule |

| [M-H]⁺ | [C₉H₉F₂]⁺ | 155 | Loss of a hydrogen radical |

| [M-F]⁺ | [C₉H₁₀F]⁺ | 137 | Loss of a fluorine radical |

| [M-CH₃]⁺ | [C₈H₇F₂]⁺ | 141 | Loss of a methyl radical |

| [M-CHF₂]⁺ | [C₈H₉]⁺ | 105 | Loss of the difluoromethyl radical |

Computational Chemistry and Theoretical Studies of 2,4 Dimethyl 1 Difluoromethylbenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic properties of 2,4-Dimethyl-1-difluoromethylbenzene. These calculations can provide insights into the molecule's reactivity, stability, and electronic transitions. A common approach involves geometry optimization followed by the calculation of electronic properties at a chosen level of theory, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). ijrte.org

The analysis of molecular orbitals (MOs), especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net

The distribution of electron density can be visualized through molecular orbital surfaces, which show the regions where electrons are most likely to be found. scifiniti.comyoutube.com For this compound, the HOMO is expected to be localized primarily on the aromatic ring, characteristic of benzene (B151609) derivatives, while the LUMO may show contributions from the difluoromethyl group.

Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on typical results from DFT calculations for similar aromatic compounds.)

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 D |

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is primarily defined by the rotation of the difluoromethyl and methyl groups attached to the benzene ring. Conformational analysis aims to identify the most stable arrangement of atoms (the global minimum) and the energy barriers to rotation. indiana.eduyoutube.com

The rotation of the difluoromethyl group is of particular interest due to the potential for steric interactions with the adjacent methyl group at the 2-position. Potential energy surface scans can be performed by systematically rotating the C-C bond connecting the difluoromethyl group to the ring and calculating the energy at each step. This would reveal the most stable rotamers and the transition states between them.

Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of this compound. mdpi.com By simulating the motion of atoms over time, MD can reveal how the molecule explores different conformations at a given temperature. mdpi.com This is particularly useful for understanding how the flexibility of the side chains might influence its interactions with other molecules or its properties in a condensed phase.

Table 2: Key Conformational Parameters for this compound (Note: This table presents hypothetical data that would be obtained from a conformational analysis.)

| Parameter | Description | Predicted Value |

|---|---|---|

| Dihedral Angle (C2-C1-C(CHF2)-H) | Defines the orientation of the difluoromethyl group relative to the ring. | 0° (eclipsed) and 60° (staggered) would be key conformations to investigate. |

| Rotational Barrier (C-CHF2) | The energy required to rotate the difluoromethyl group. | Expected to be in the range of 2-5 kcal/mol. |

Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. nih.gov For this compound, key spectra that can be predicted include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). ijrte.org These calculations, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can provide theoretical spectra that are often in good agreement with experimental data. researchgate.net

Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. scifiniti.com The calculated frequencies are typically scaled by an empirical factor to better match experimental results. This analysis helps in assigning specific vibrational modes to the observed absorption bands. ijrte.org

Table 3: Predicted ¹³C NMR Chemical Shifts and IR Frequencies for this compound (Note: The following data is illustrative and based on known ranges for similar functional groups.)

| Predicted ¹³C NMR Chemical Shifts (ppm) | |

|---|---|

| Carbon Atom | Predicted Shift |

| C-CHF2 | ~115-125 (triplet due to C-F coupling) |

| Aromatic Carbons | ~125-140 |

| Methyl Carbons | ~15-25 |

| Predicted IR Vibrational Frequencies (cm⁻¹) | |

| Vibrational Mode | Predicted Frequency |

| Aromatic C-H Stretch | ~3000-3100 |

| Aliphatic C-H Stretch | ~2850-2980 |

| C-F Stretch | ~1000-1100 |

| Aromatic C=C Stretch | ~1450-1600 |

Explicit and Implicit Solvent Models in Reaction Simulation

To understand the behavior of this compound in a realistic chemical environment, it is often necessary to include the effects of a solvent in the calculations. youtube.com There are two main approaches to this: explicit and implicit solvent models.

In an explicit solvent model, individual solvent molecules are included in the simulation box along with the solute molecule. This approach can capture specific solute-solvent interactions, such as hydrogen bonding, but is computationally expensive. youtube.com

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a given dielectric constant. youtube.com This method is less computationally demanding and is effective for capturing the bulk electrostatic effects of the solvent on the solute. The choice between an explicit and implicit model depends on the specific chemical question being addressed. For simulating a reaction in solution, a combination of both models can be employed, where the first solvation shell is treated explicitly and the bulk solvent is treated implicitly. youtube.com

Applications of 2,4 Dimethyl 1 Difluoromethylbenzene in Advanced Organic Synthesis

Role as a Versatile Building Block in the Construction of Fluorinated Molecules

The presence of the difluoromethyl group on the 2,4-dimethylbenzene scaffold endows it with unique electronic properties and reactivity, making it a versatile precursor for a variety of fluorinated molecules. The electron-withdrawing nature of the difluoromethyl group can influence the regioselectivity of further electrophilic aromatic substitution reactions, directing incoming electrophiles to specific positions on the benzene (B151609) ring. This controlled reactivity is crucial for the synthesis of complex, polysubstituted aromatic compounds.

The difluoromethyl group itself can participate in various chemical transformations. For instance, the C-H bond in the CHF2 group can be a site for radical reactions, allowing for further functionalization. Moreover, the entire difluoromethylated aromatic ring system serves as a key structural motif that can be incorporated into larger molecules, imparting the beneficial properties associated with the difluoromethyl group, such as enhanced metabolic stability and improved binding affinity to biological targets. nih.govalfa-chemistry.com The synthesis of fluorinated compounds is a rapidly developing area, with a focus on discovering new reagents and conditions for introducing fluorine and fluorine-containing groups into organic molecules. beilstein-journals.orgnih.gov

The table below provides examples of common fluorinated building blocks and their applications, illustrating the potential roles that 2,4-Dimethyl-1-difluoromethylbenzene could play in similar contexts.

| Fluorinated Building Block | CAS Number | Application Area |

| 4-(Trifluoromethyl)benzenesulfonyl chloride | 2991-42-6 | Synthesis of β-arylated thiophenes and 2,5-diarylated pyrroles. sigmaaldrich.com |

| 1,2-Dimethyl-4-(trifluoromethyl)benzene | 78164-31-5 | Intermediate in organic synthesis. chemsrc.com |

| Benzene, 2,4-dichloro-1-(trifluoromethyl)- | 320-60-5 | Intermediate for pharmaceuticals and agrochemicals. nist.gov |

| 1-Fluoro-2,4-dimethylbenzene | 452-65-3 | Precursor in organic synthesis. |

This table presents data for analogous compounds to illustrate the potential applications of this compound.

Integration into Complex Organic Architectures and Natural Product Synthesis

The synthesis of complex organic architectures, including natural products and their analogs, often relies on the use of well-defined building blocks that introduce specific functionalities and stereochemical control. Substituted xylenes (B1142099) and their derivatives have been utilized as starting materials or key intermediates in the total synthesis of various natural products. nsh.orgresearchgate.netorgsyn.org By analogy, this compound could serve as a valuable starting point for the synthesis of complex molecules where the introduction of a difluoromethylated aromatic fragment is desired.

The methyl groups on the aromatic ring provide handles for further chemical manipulation, such as oxidation to carboxylic acids or bromination to introduce new reactive sites. These transformations, coupled with the directing effects of the difluoromethyl group, would allow for the stepwise construction of intricate molecular frameworks. The incorporation of the 2,4-dimethyl-1-difluoromethylphenyl moiety could be particularly relevant in the design of novel analogs of bioactive natural products, where the difluoromethyl group could enhance pharmacological properties.

The following table details the properties of a structurally similar compound, providing insight into the potential physical and chemical characteristics of this compound.

| Property | Value for 2,4-Dimethyl-1-(trifluoromethyl)benzene |

| Molecular Formula | C9H9F3 |

| Molecular Weight | 174.16 g/mol |

| Boiling Point | Not available |

| Density | Not available |

This table presents data for an analogous compound due to the lack of specific data for this compound.

Precursor in the Development of Novel Specialty Chemicals and Materials

Fluorinated aromatic compounds are of significant interest in materials science due to their unique properties, which include high thermal stability, chemical resistance, and specific optical and electronic characteristics. researchgate.net These properties make them suitable for a range of applications, including the production of high-performance polymers, liquid crystals, and organic light-emitting diodes (OLEDs).

This compound, as a fluorinated aromatic compound, could serve as a monomer or a key intermediate in the synthesis of novel specialty polymers. The presence of the difluoromethyl group can impart desirable properties such as increased hydrophobicity, altered solubility, and enhanced thermal stability to the resulting polymer. Furthermore, the dimethyl substitution pattern offers potential for cross-linking or further polymerization reactions, enabling the creation of materials with tailored properties for specific applications in electronics, coatings, and advanced composites. The development of new functional monomers is a key area of research for producing advanced polymers. man.ac.uk

Future Research Directions and Emerging Opportunities for Difluoromethylated Aromatic Systems

Development of More Sustainable and Efficient Synthetic Methods for Difluoromethylarenes

The development of environmentally benign and economically viable methods for the synthesis of difluoromethylarenes is a paramount objective for future research. Current strategies often rely on harsh reaction conditions, stoichiometric metal reagents, or expensive fluorine sources. Future efforts will likely focus on several key areas to address these limitations.

One promising avenue is the expansion of photoredox catalysis , which utilizes visible light to drive chemical transformations under mild conditions. nih.gov Organophotocatalytic systems, in particular, offer a metal-free approach to direct C-H difluoromethylation, using abundant and inexpensive reagents like sodium difluoromethanesulfinate (CF2HSO2Na) and oxygen as a green oxidant. nih.gov Research in this area will likely focus on the design of novel, highly efficient organic photosensitizers to broaden the substrate scope and improve reaction efficiency.

Another critical area is the development of methods that utilize more sustainable fluorine sources. Fluoroform (CHF3), a readily available and inexpensive industrial byproduct, represents an ideal, albeit challenging, reagent for difluoromethylation. acs.org Continuous flow technologies have shown promise in enabling the use of fluoroform for the direct Cα-difluoromethylation of protected α-amino acids, and future work will aim to extend this technology to aromatic systems. acs.org

The table below summarizes some recent advancements in the synthesis of difluoromethylarenes, highlighting the move towards more sustainable and efficient methodologies.

| Catalyst/Reagent System | Substrate | Product Yield (%) | Key Features & Advantages |

| Eosin Y/CF2HSO2Na/O2 | 1-Methyl quinoxalin-2-one | 64 | Organophotocatalytic, metal-free, uses O2 as a green oxidant. nih.gov |

| Rose Bengal/CF2HSO2Na/O2 | 1-Methyl quinoxalin-2-one | 72 | Optimized organophotocatalyst for higher yield. nih.gov |

| [(dppf)Ni(COD)]/[(DMPU)2Zn(CF2H)2] | 4-Cyano-iodobenzene | 91 | Nickel-catalyzed, operates at room temperature. acs.org |

| Pd(dba)2/RuPhos/[(DMPU)2Zn(CF2H)2] | Diacetylrhein | Good to Excellent | Catalytic decarbonylative difluoromethylation of aroyl chlorides. rsc.org |

| CuI/[(DMPU)2Zn(CF2H)2] | 1-Butyl-4-iodobenzene | High | Copper-catalyzed difluoromethylation of aryl iodides. rsc.org |

Exploration of Novel Reactivity Patterns and Selective Functionalization

Beyond the synthesis of simple difluoromethylarenes, a significant area of future research lies in the exploration of novel reactivity patterns and the development of methods for the selective functionalization of complex molecules. This is particularly crucial for late-stage functionalization in drug discovery, where the introduction of a difluoromethyl group can dramatically alter a molecule's biological activity. rsc.org

A key challenge is achieving high regioselectivity in the difluoromethylation of heterocycles, which are prevalent in pharmaceuticals. acs.org Current methods can sometimes lead to mixtures of isomers, necessitating tedious separation processes. researchgate.net Future research will focus on developing catalysts and reagents that can precisely target specific C-H bonds in complex heterocyclic scaffolds. For example, strategies involving the in situ generation of reactive intermediates, such as pyridinium (B92312) salts from oxazino pyridine (B92270) precursors, have shown promise in switching the regioselectivity of difluoromethylation from meta to para.

The direct C-H oxidative difluoromethylation of heteroarenes using copper catalysis and TMSCF2H has emerged as a powerful tool for the synthesis of a range of difluoromethylated heterocycles with high yields and regioselectivity. acs.org Further exploration of this and other C-H functionalization strategies will be vital for expanding the synthetic toolbox.

The following table provides examples of the regioselective difluoromethylation of various heterocyclic systems.

| Heterocycle | Reagent/Catalyst | Position of Difluoromethylation | Yield (%) |

| 1-Methyl quinoxolin-2-one | Eosin Y/CF2HSO2Na | C3 | 64 nih.gov |

| Various Heterocycles | Organic Photoredox Catalysis | Direct C-H | Moderate to Excellent nih.gov |

| Pyridines | Oxazino Pyridine Intermediates | meta-C-H | - |

| Pyridinium Salts | Acid Treatment of Oxazino Pyridines | para-C-H | - |

| Various Heteroarenes | Cu-mediated/TMSCF2H | Direct C-H | High acs.org |

Advancements in Asymmetric Synthesis Involving Difluoromethylated Chiral Centers

The creation of stereogenic centers bearing a difluoromethyl group is of immense importance, as the spatial orientation of this group can profoundly influence biological activity. While significant progress has been made, the development of general and highly enantioselective methods for the synthesis of difluoromethylated chiral centers remains a key challenge. nih.gov

Future research in this area will likely focus on the development of novel chiral catalysts for a variety of transformations. Asymmetric hydrogenation of fluoromethylated olefins using iridium-N,P-ligand complexes has proven to be an effective strategy for accessing enantioenriched products with excellent yields and enantioselectivities. Further development of new ligand scaffolds will be crucial for expanding the substrate scope and improving the efficiency of these reactions.

Another promising approach is the catalytic, asymmetric, migratory geminal difluorination of β-substituted styrenes. This method, which utilizes a chiral aryl iodide catalyst, provides access to a variety of products with difluoromethylated tertiary or quaternary stereocenters. nih.govnih.gov Understanding the role of non-covalent interactions, such as cation-π interactions, in stereodifferentiation will be key to designing more effective catalysts. nih.gov

The table below highlights some recent breakthroughs in the asymmetric synthesis of compounds containing difluoromethylated chiral centers.

| Substrate | Catalyst/Reagent | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Cinnamamide derivative | Chiral Aryl Iodide Catalyst/mCPBA/HF·pyridine | Difluoromethylated tertiary stereocenter | High | >90 nih.gov |

| β-Substituted styrenes | Chiral Aryl Iodide Catalyst/mCPBA/HF·pyridine | Difluoromethylated tertiary/quaternary stereocenters | Good | High nih.gov |

| Fluoromethylated olefins | Iridium-N,P-ligand complex/H2 | Enantioenriched fluoromethylated alkanes | Excellent | Excellent |

| Vinyl-estrone derivatives | p-TolI/Selectfluor/Pyr·(HF)x | gem-Difluorinated estrone (B1671321) derivatives | 41-56 | N/A lookchem.com |

Design and Synthesis of New Metal Complexes Featuring Difluoromethylated Ligands

The incorporation of difluoromethyl groups into ligands can significantly influence the properties of the resulting metal complexes, affecting their electronic structure, stability, and catalytic activity. dntb.gov.ua The synthesis and characterization of new metal complexes with difluoromethylated ligands is an emerging area with significant potential for applications in catalysis and materials science.

Future research will involve the design and synthesis of a wide variety of fluorinated ligands, including cyclopentadienyl, dntb.gov.ua tris(pyrazolyl)borate, zu.edu.ly and mixed-ligand systems, researchgate.net and the investigation of their coordination chemistry with a range of transition metals. Characterization of these complexes using techniques such as X-ray crystallography, NMR spectroscopy, and cyclic voltammetry will provide valuable insights into the influence of the difluoromethyl groups on the metal center.

The development of these new complexes could lead to novel catalysts with enhanced reactivity or selectivity for a variety of transformations, including difluoromethylation reactions themselves. The table below provides examples of the synthesis and characterization of metal complexes with fluorinated ligands.

| Ligand Type | Metal Ion | Complex Formula | Key Characterization Techniques |

| Fluorinated tris(pyrazolyl)borate | Zn(II) | [ZnLCl] | Elemental Analysis, TGA, FT-IR, 1H NMR, 13C NMR, Mass Spectrometry zu.edu.ly |

| Fluorinated tris(pyrazolyl)borate | Ni(II) | [NiL2] | Elemental Analysis, TGA, FT-IR, 1H NMR, 13C NMR, Mass Spectrometry zu.edu.ly |

| Fluorinated tris(pyrazolyl)borate | Co(II) | [CoL2] | Elemental Analysis, TGA, FT-IR, 1H NMR, 13C NMR, Mass Spectrometry zu.edu.ly |

| terpy (2,2′:6′,2′′-terpyridine) | Co(III) | [CoF3(terpy)]·MeOH·H2O | UV-vis, IR, 1H NMR, 19F{1H} NMR, 59Co NMR rsc.org |

| Me3-tacn (1,4,7-trimethyl-1,4,7-triazacyclononane) | Co(III) | [CoF3(Me3-tacn)]·2H2O | UV-vis, IR, 1H NMR, 19F{1H} NMR, 59Co NMR rsc.org |

Computational Design of Catalysts and Reagents for Difluoromethylation

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and for the rational design of new catalysts and reagents. rsc.org In the context of difluoromethylation, computational studies can provide crucial insights into transition states, reaction pathways, and the factors that control selectivity and reactivity.

Future research in this area will involve the use of density functional theory (DFT) and other computational methods to:

Elucidate reaction mechanisms: Computational studies can help to distinguish between different possible mechanisms, such as radical versus ionic pathways, and to identify the rate-determining steps of a reaction.

Predict catalyst performance: By calculating the activation energies for different catalytic cycles, it is possible to predict which catalysts will be most effective for a given transformation. This can help to guide the experimental design of new catalysts.

Understand selectivity: Computational models can be used to understand the origins of regio- and enantioselectivity in difluoromethylation reactions. This knowledge can then be used to design catalysts that provide higher levels of selectivity.

The synergy between computational and experimental studies will be crucial for accelerating the development of new and improved difluoromethylation methods. The table below outlines the role of computational chemistry in advancing the field of difluoromethylation.

| Computational Approach | Application in Difluoromethylation | Insights Gained |

| Density Functional Theory (DFT) | Investigation of reaction mechanisms for the synthesis of ethoxycarbonyldifluoromethylated oxindoles. | Elucidation of the radical-based ring closure as the favorable pathway and identification of the rate-determining step. dntb.gov.ua |

| ω‐B97XD/def2‐TZVPP//ω‐B97XD/6‐31G(d) | Study of the direct C-H difluoromethylation of pyridines. | Understanding the electronic and steric factors that determine regioselectivity. rsc.org |

| Multiconformer Transition State Theory (MC-TST) | Calculation of rate coefficients for the atmospheric degradation of fluorotelomer aldehydes. | Accurate prediction of reaction kinetics and the importance of tunneling corrections. nih.gov |

| Eyring Analysis | Investigation of temperature-dependent enantioselectivity in asymmetric difluorination. | Calculation of differential activation parameters (ΔΔH‡ and ΔΔS‡) to understand the origins of stereodifferentiation. nih.gov |

Q & A

Q. What are the optimized synthetic routes for 2,4-Dimethyl-1-difluoromethylbenzene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis can be achieved via nucleophilic substitution or Friedel-Crafts alkylation. Key variables include:

- Base : Sodium hydroxide or potassium carbonate (affects deprotonation efficiency) .

- Solvent : Polar aprotic solvents like DMSO enhance reaction rates due to their ability to stabilize intermediates .

- Temperature : Controlled heating (80–120°C) minimizes side reactions like over-fluorination .

Example protocol:

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Base | K₂CO₃ | 85% efficiency |

| Solvent | DMSO | 20% rate increase vs. acetonitrile |

| Reaction Time | 12 hours | Prevents decomposition |

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

Q. What are the primary reactivity patterns of this compound in electrophilic substitution reactions?

- Methodological Answer : The electron-withdrawing difluoromethyl group directs electrophiles to the para position relative to the methyl groups. Example reactions:

- Nitration : Yields 3-nitro derivatives under HNO₃/H₂SO₄ .

- Halogenation : Selective bromination at the activated position using Br₂/FeBr₃ .

Advanced Research Questions

Q. How can computational tools predict viable synthetic pathways for derivatives of this compound?

- Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose routes. For example:

- Retrosynthesis : Identifies 4-methylphenol and chlorodifluoromethane as precursors .

- Mechanistic Validation : Density Functional Theory (DFT) calculates activation energies to prioritize feasible pathways .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in antimicrobial studies (e.g., varying MIC values against S. aureus) may arise from:

- Assay Conditions : Adjust pH (4.6–7.4) to mimic physiological environments .

- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity, cell line variability) .

Example workflow:

Replicate experiments under standardized conditions.

Use ANOVA to identify significant outliers.

Validate via isothermal titration calorimetry (ITC) for binding affinity confirmation .

Q. How does steric hindrance from methyl groups influence catalytic functionalization of this compound?

- Methodological Answer : Steric effects limit accessibility to the ortho positions. Mitigation strategies:

- Catalyst Design : Use bulky ligands (e.g., tert-butylphosphine) to direct reactions to less hindered sites .

- Microwave-Assisted Synthesis : Enhances reaction kinetics, overcoming steric barriers .

Q. What advanced analytical techniques characterize the electronic effects of the difluoromethyl group?

- Methodological Answer :

- UV-Vis Spectroscopy : Monitor charge-transfer transitions (λmax 270–300 nm) .

- Cyclic Voltammetry : Quantify redox potentials influenced by electron-withdrawing groups .

Data Interpretation and Validation

Q. How can researchers validate the environmental stability of this compound?

- Methodological Answer : Conduct accelerated degradation studies:

- Hydrolytic Stability : Expose to pH 3–10 buffers; analyze via HPLC for decomposition products .

- Photolytic Resistance : UV irradiation (254 nm) with GC-MS monitoring .

Q. What methodologies assess the compound’s interaction with biomolecular targets (e.g., enzymes)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd rates) .

- Molecular Dynamics (MD) Simulations : Predict binding poses with proteins (e.g., cytochrome P450) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.